Comparative Cytotoxicity Profile Against MCF-7 Breast Cancer Cells
In a comparative study, 4-(Thiophene-2-sulfonylamino)-benzoic acid demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells . In contrast, the analog 2-(Thiophene-2-sulfonylamino)-benzoic acid exhibited an IC50 value of 45 µM under identical assay conditions, representing a 1.8-fold lower potency . This indicates that the para-substitution pattern significantly enhances cytotoxic activity relative to the ortho-substituted isomer.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | 2-(Thiophene-2-sulfonylamino)-benzoic acid: IC50 = 45 µM |
| Quantified Difference | 1.8-fold lower potency for the ortho-isomer |
| Conditions | MCF-7 breast cancer cell line, in vitro cytotoxicity assay |
Why This Matters
This quantifiable difference in potency against a relevant cancer cell line directly informs compound selection for anticancer screening programs, where even modest improvements in IC50 can significantly impact hit-to-lead progression.
